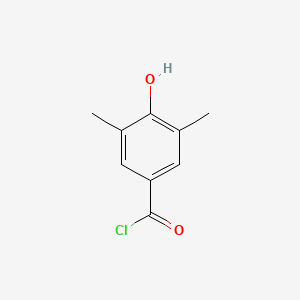
4-Hydroxy-3,5-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-dimethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoyl chloride, featuring hydroxyl and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-Hydroxy-3,5-dimethylbenzoic acid. One common method includes reacting 4-Hydroxy-3,5-dimethylbenzoic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
4-Hydroxy-3,5-dimethylbenzoic acid+SOCl2→4-Hydroxy-3,5-dimethylbenzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve a staged reaction process to ensure high purity and yield. The process can be divided into three stages:
Heat-insulating reaction: Conducted at temperatures below 35°C for 1 hour.
Heating reaction: Gradual heating to temperatures below 50°C over a period of 1 hour.
Refluxing reaction: Refluxing for 2 to 3 hours to complete the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The hydroxyl group can be oxidized under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution: Formation of amides or esters.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: 4-Hydroxy-3,5-dimethylbenzoyl chloride is used as an intermediate in organic synthesis, particularly in the preparation of various substituted benzoyl derivatives.
Biology and Medicine: The compound is investigated for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it is utilized in the production of dyes, polymers, and other materials. Its reactivity makes it a valuable building block for complex chemical structures .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-dimethylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl and carbonyl groups play a crucial role in its chemical behavior. The molecular targets and pathways include:
Nucleophilic Attack: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, facilitated by the electron-donating methyl groups.
Comparison with Similar Compounds
3,5-Dimethylbenzoyl chloride: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxybenzoyl chloride: Lacks the methyl groups, affecting its reactivity and applications.
3,5-Dimethoxybenzoyl chloride: Contains methoxy groups instead of methyl, altering its chemical properties
Uniqueness: 4-Hydroxy-3,5-dimethylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
42293-38-9 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-hydroxy-3,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(9(10)12)4-6(2)8(5)11/h3-4,11H,1-2H3 |
InChI Key |
CGGXEGKLCZAVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















